(4-Fluorobenzyl)hydrazine hydrochloride

Medicinal Chemistry Organic Synthesis Reagent Stability

Substituting para-fluoro benzylhydrazine with ortho/meta isomers or free-base forms introduces uncontrolled electronic variability, compromising reaction yields and SAR data integrity. (4-Fluorobenzyl)hydrazine hydrochloride (CAS 1059626-05-9) eliminates this risk through its defined 1:1 hydrochloride stoichiometry (MW 176.62) and predictable para-fluoro electronic profile. • Consistent nucleophilicity for hydrazone formation & heterocycle cyclization-indoles, pyrazoles, phthalazines • Stable crystalline solid (95% purity); long-term storage at 2-8°C under inert atmosphere • Reliable supply chain with multiple global stock points for pilot-scale procurement

Molecular Formula C7H10ClFN2
Molecular Weight 176.62 g/mol
CAS No. 1059626-05-9
Cat. No. B1328697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorobenzyl)hydrazine hydrochloride
CAS1059626-05-9
Molecular FormulaC7H10ClFN2
Molecular Weight176.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNN)F.Cl
InChIInChI=1S/C7H9FN2.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4,10H,5,9H2;1H
InChIKeyCQWGDVFENPNFJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzylhydrazine Hydrochloride (CAS 1059626-05-9): A para-Fluorinated Benzylhydrazine Building Block for Medicinal Chemistry and Organic Synthesis


(4-Fluorobenzyl)hydrazine hydrochloride (CAS 1059626-05-9) is a para-fluorinated benzylhydrazine derivative with molecular formula C₇H₁₀ClFN₂ and molecular weight 176.62 g/mol . The compound features a 4-fluorobenzyl group attached to a hydrazine moiety, with the hydrochloride salt form providing enhanced stability and handling properties . The para-fluoro substitution on the benzyl ring imparts distinct electronic properties compared to ortho- or meta-fluorinated analogs, influencing both the nucleophilicity of the hydrazine group and the lipophilicity of derived compounds [1]. This compound serves primarily as a versatile synthetic intermediate for constructing nitrogen-containing heterocycles including indoles, pyrazoles, and phthalazines, which are core scaffolds in pharmacologically active molecules . As a member of the arylalkylhydrazine class, it shares the class-characteristic ability to undergo condensation reactions with carbonyl compounds to form hydrazones, a key transformation in medicinal chemistry workflows [2].

Why Generic Substitution of 4-Fluorobenzylhydrazine Hydrochloride (CAS 1059626-05-9) Fails: Positional Isomer Effects and Salt Form Differentiation


Substitution of (4-fluorobenzyl)hydrazine hydrochloride with closely related analogs—such as ortho- or meta-fluorinated isomers, non-fluorinated benzylhydrazine, or alternative salt forms—is not scientifically neutral and may compromise experimental outcomes. The para-fluoro substitution produces distinct electronic effects on the benzyl ring compared to ortho- or meta-fluoro analogs, which in turn modulates the nucleophilicity of the hydrazine -NH₂ group and the overall reactivity profile in condensation and cyclization reactions [1]. Within the arylalkylhydrazine class, binding affinities to biological targets are sensitive to substitution patterns; for instance, benzylhydrazine exhibits differential binding to MAO B versus MAO A, while phenylhydrazine shows weak binding to either isoform, demonstrating that even minor structural variations yield substantial pharmacological divergence [2]. The hydrochloride salt form confers specific advantages over the free base (CAS 699-05-8) including improved crystallinity, enhanced shelf stability under inert atmosphere at 2-8°C storage conditions, and greater water solubility that facilitates aqueous reaction media . Furthermore, the hydrochloride formulation provides a defined stoichiometric composition (1:1 salt) with molecular weight 176.62 g/mol, whereas the free base (140.16 g/mol) or dihydrochloride salt (213.08 g/mol, CAS 1000805-93-5) each present different molar equivalents per unit mass, directly impacting reagent calculations in multi-step syntheses [3].

Product-Specific Quantitative Differentiation: 4-Fluorobenzylhydrazine Hydrochloride (CAS 1059626-05-9) Versus Key Comparators


Salt Form Stability Advantage: Hydrochloride vs. Free Base Handling and Storage Requirements

The hydrochloride salt (CAS 1059626-05-9) provides superior handling and storage stability compared to the free base (CAS 699-05-8). The hydrochloride form requires storage under inert atmosphere at 2-8°C to maintain ≥95% purity, whereas the free base lacks the stabilizing counterion and presents greater susceptibility to oxidative degradation during routine laboratory manipulation . The solid hydrochloride is a white to light yellow crystalline material with defined melting behavior, while the free base exists as a more hygroscopic and air-sensitive liquid or low-melting solid .

Medicinal Chemistry Organic Synthesis Reagent Stability

Positional Fluorine Substitution Effects: para-Fluoro Electronic Modulation in Benzylhydrazine Scaffolds

The para-fluoro substitution pattern on the benzyl ring of (4-fluorobenzyl)hydrazine hydrochloride generates distinct electronic properties compared to ortho-fluoro (CAS 51859-98-4) and meta-fluoro analogs. In the broader arylalkylhydrazine class, substitution position influences enzyme binding selectivity; benzylhydrazine shows preferential binding to MAO B over MAO A, while phenylhydrazine exhibits weak binding to both isoforms, demonstrating that even minor structural variations produce substantial pharmacological divergence [1]. While direct comparative data for 4-fluoro vs. 2-fluoro benzylhydrazine are not available in public literature, studies on fluorinated benzylidenehydrazine derivatives demonstrate that fluorine substitution position (e.g., 2,4-difluoro) can enhance target inhibition by approximately 5-fold compared to non-fluorinated standards, underscoring the critical role of fluorine positioning in biological activity [2].

Structure-Activity Relationship Medicinal Chemistry Fluorinated Building Blocks

Stoichiometric Differentiation: Hydrochloride vs. Dihydrochloride Salt Molar Equivalents in Synthetic Applications

The mono-hydrochloride salt (CAS 1059626-05-9, MW 176.62 g/mol) provides a distinct stoichiometric profile compared to the dihydrochloride salt (CAS 1000805-93-5, MW 213.08 g/mol). Each gram of the mono-hydrochloride delivers 5.66 mmol of the hydrazine moiety, whereas the dihydrochloride delivers only 4.69 mmol per gram—a 17.1% lower molar equivalent per unit mass [1]. This difference becomes consequential in reactions where precise hydrazine equivalent control is required, such as hydrazone formation with carbonyl compounds or cyclocondensation reactions yielding heterocycles . Additionally, the mono-hydrochloride contains fewer chloride counterions, potentially reducing salt interference in metal-catalyzed coupling reactions or when subsequent steps require halide-free conditions.

Organic Synthesis Reaction Stoichiometry Reagent Selection

Synthetic Utility: Hydrochloride Form Facilitation of Aqueous and Polar Reaction Media

The hydrochloride salt of (4-fluorobenzyl)hydrazine exhibits enhanced aqueous solubility compared to the free base, facilitating reactions in polar protic solvents including water and ethanol. This property is advantageous for hydrazone formation with water-soluble carbonyl substrates, where the free base would require organic co-solvents or phase-transfer conditions . In the broader hydrazine derivative class, salt forms are routinely selected for condensation reactions with aldehydes and ketones to improve reaction homogeneity and yield. The hydrochloride salt can be directly employed in aqueous media, with the free hydrazine generated in situ upon addition of mild base or simply through equilibrium with the reaction medium .

Organic Synthesis Reaction Medium Compatibility Hydrazone Formation

Commercial Availability and Purity Benchmarking: 4-Fluoro vs. Alternative Fluorinated Benzylhydrazines

Commercial availability and purity specifications differentiate (4-fluorobenzyl)hydrazine hydrochloride from alternative fluorinated benzylhydrazine derivatives. The target compound (CAS 1059626-05-9) is available from multiple reputable suppliers with purity specifications of 95-96%, including Sigma-Aldrich (96%), AKSci (95%), and CymitQuimica (96%) . In contrast, the ortho-fluoro analog (2-fluorobenzyl)hydrazine (CAS 51859-98-4) has more limited commercial distribution and fewer established purity benchmarks. The dihydrochloride salt (CAS 1000805-93-5) is less commonly stocked, potentially introducing longer lead times for procurement .

Chemical Procurement Building Block Selection Supply Chain

Optimal Research and Industrial Application Scenarios for (4-Fluorobenzyl)hydrazine Hydrochloride (CAS 1059626-05-9)


Medicinal Chemistry: Synthesis of para-Fluorobenzyl-Substituted Heterocyclic Libraries

This compound serves as a key precursor for constructing nitrogen-containing heterocycles including indoles, pyrazoles, and phthalazines—core scaffolds in pharmacologically active molecules . The para-fluoro substitution provides predictable electronic modulation for structure-activity relationship (SAR) studies, while the hydrochloride salt form ensures accurate reagent weighing and reproducible stoichiometry . Researchers developing CNS-targeted therapeutics, antiviral nucleoside analogs, or kinase inhibitors will find the 4-fluoro substitution pattern particularly relevant, as para-fluorination is a validated strategy for modulating metabolic stability and target binding without introducing steric complications associated with ortho-substitution [1].

Analytical Chemistry: Hydrazone Derivatization of Carbonyl Compounds for Chromatographic Detection

The hydrazine moiety in (4-fluorobenzyl)hydrazine hydrochloride readily undergoes condensation with aldehydes and ketones to form stable hydrazones, a reaction exploited for analytical derivatization of carbonyl-containing analytes . The hydrochloride salt form facilitates dissolution in aqueous or polar reaction media, enabling derivatization of water-soluble sugars, aldehydes, and ketones without requiring organic co-solvents . The para-fluorobenzyl moiety introduces a UV-active chromophore and enhances LC-MS detection sensitivity, making this reagent suitable for quantitative analysis of carbonyl compounds in food chemistry, metabolomics, and environmental monitoring [1].

Agrochemical Intermediates: Fluorinated Building Block for Herbicide and Pesticide Synthesis

The incorporation of fluorine into agrochemical molecules often improves biological activity, metabolic stability, and environmental persistence . (4-Fluorobenzyl)hydrazine hydrochloride provides a direct route to 4-fluorobenzyl-substituted agrochemical intermediates, with the hydrazine group serving as a versatile handle for constructing triazole, pyrazole, and hydrazide functional groups commonly found in commercial herbicides and fungicides . The hydrochloride salt form's favorable handling properties (solid, defined storage conditions) facilitate large-scale synthetic operations, while the established commercial supply chain ensures reliable procurement for pilot-scale production [1].

Academic Research: Undergraduate and Graduate Organic Synthesis Laboratory Experiments

The hydrochloride salt form of (4-fluorobenzyl)hydrazine offers pedagogical advantages for teaching organic synthesis: it is a stable, easy-to-handle solid with defined purity (95-96%), eliminating the hazards and handling difficulties associated with volatile free-base hydrazine derivatives . Students can perform hydrazone formation reactions under mild aqueous conditions without specialized anhydrous techniques . The para-fluorine substituent provides a convenient ¹⁹F NMR handle for reaction monitoring and product characterization, enabling introduction of multinuclear NMR concepts in advanced laboratory curricula [1]. The compound's commercial availability from multiple educational suppliers supports reproducible laboratory instruction across institutions.

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